N-benzyl-2-(butanoylamino)benzamide
Description
N-Benzyl-2-(butanoylamino)benzamide (CAS: 819804-33-6) is a benzamide derivative with the molecular formula C₁₈H₂₀N₂O₂ and a molar mass of 296.36 g/mol. It features a benzamide core substituted at the 2-position with a butanoylamino group (CH₃CH₂CH₂CO-NH-) and an N-benzyl moiety. Key physicochemical properties include a predicted density of 1.155 g/cm³, boiling point of 556.5±43.0 °C, and pKa of 14.45±0.46 . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzamide derivatives, such as neuroleptics and enzyme modulators .
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4g/mol |
IUPAC Name |
N-benzyl-2-(butanoylamino)benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-2-8-17(21)20-16-12-7-6-11-15(16)18(22)19-13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
HGWONWUBEXVAAI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Acyl Chain Length: The butanoylamino group in the target compound provides a longer hydrophobic chain compared to propanoylamino (C3) in and trifluoroethyl (C2 with fluorine) in . This may influence lipophilicity and binding interactions.
- Amino Group Modifications: Replacing butanoylamino with benzylamino (12c, ) or methylamino alters hydrogen-bonding capacity and steric bulk.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
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